molecular formula C17H17N3O3S B2610698 (E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one CAS No. 476316-46-8

(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one

Cat. No. B2610698
CAS RN: 476316-46-8
M. Wt: 343.4
InChI Key: AZQWLZNHDBVHBF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one is a chemical compound that has been extensively studied in recent years due to its potential applications in various fields. This compound is commonly referred to as NT69L and has been found to have a range of interesting properties that make it useful in scientific research.

Scientific Research Applications

Chemical Structure and Reactivity

(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one is characterized by its unique chemical structure, combining a nitrothiophene unit with a phenylpiperazine moiety through an enone linkage. This structure suggests potential reactivity and interaction with biological systems, given the known activities of both nitrothiophene and phenylpiperazine derivatives. Phenylpiperazine derivatives have been extensively studied for their central nervous system (CNS) activity, including anxiolytic and antidepressant effects, as well as their role in various other therapeutic areas (T. Hudzik et al., 2003; Rodolfo C Maia et al., 2012).

Potential Applications in Medicinal Chemistry

Given the structural components of this compound, research might focus on its potential utility in developing novel therapeutic agents. The phenylpiperazine moiety, in particular, has been linked with various pharmacological activities, suggesting that modifications to this structure could yield compounds with improved efficacy or selectivity for specific biological targets. The incorporation of a nitrothiophene unit might also confer unique electronic properties, potentially affecting the molecule's interaction with biological molecules or altering its pharmacokinetic profile (S. Caccia, 2007).

properties

IUPAC Name

(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-16(8-6-15-7-9-17(24-15)20(22)23)19-12-10-18(11-13-19)14-4-2-1-3-5-14/h1-9H,10-13H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQWLZNHDBVHBF-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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